4-Ethoxy-2,6-difluorobenzaldehyde chemical properties
4-Ethoxy-2,6-difluorobenzaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Ethoxy-2,6-difluorobenzaldehyde , structured for researchers in medicinal chemistry and materials science.
[1][2][3][4][5]
CAS Number: 1017779-48-4 Molecular Formula: C₉H₈F₂O₂ Molecular Weight: 186.16 g/mol [1][2][3]
Executive Summary & Significance
4-Ethoxy-2,6-difluorobenzaldehyde is a specialized fluorinated aromatic intermediate.[1][2][4] Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which exerts a dual effect: it sterically protects the carbonyl group while electronically activating the aromatic ring for specific interactions.[4] Combined with the 4-ethoxy group (an electron-donating alkoxyl tail), this molecule serves as a critical "push-pull" building block.[1][2][4]
Core Applications:
-
Medicinal Chemistry: A precursor for 2,6-difluorobenzamide derivatives (antibacterials targeting FtsZ) and benzoylurea insecticides.[2][4] The fluorine atoms modulate metabolic stability and lipophilicity (LogP).[4]
-
Material Science: A mesogenic core for liquid crystals .[2][4] The ethoxy tail provides flexibility, while the difluoro-phenyl core imparts the necessary dielectric anisotropy.[2][4]
Physicochemical Properties[2][7][8][9][10][11][12]
The electronic interplay between the electron-withdrawing fluorines (inductive effect, -I) and the electron-donating ethoxy group (resonance effect, +R) defines its physical behavior.[2][4]
| Property | Value / Description |
| Appearance | Crystalline solid or semi-solid (low melting point) |
| Melting Point | Approx. 35–45 °C (Predicted based on analogs) |
| Boiling Point | ~250 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, THF, DMF; Insoluble in Water |
| LogP (Predicted) | ~2.3 – 2.5 (Moderate Lipophilicity) |
| Acidity (pKa) | Non-ionizable (neutral), but the aldehyde |
| Electronic Character | Highly electrophilic carbonyl carbon due to ortho-fluorine induction.[1][2][4] |
Synthetic Methodologies
A. Primary Route: O-Alkylation of 4-Hydroxy Precursor
The most reliable synthetic pathway avoids regioselectivity issues by starting with the pre-functionalized 4-hydroxy-2,6-difluorobenzaldehyde .[1][2][4] This method guarantees the position of the ethoxy group.[4]
Reaction Logic:
The phenolic hydroxyl group at the 4-position is acidic (
Protocol:
-
Reagents: 4-Hydroxy-2,6-difluorobenzaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).[4]
-
Conditions: Stir at 60°C for 4–6 hours under inert atmosphere (
). -
Workup:
B. Alternative Route: Nucleophilic Aromatic Substitution ( )
This route utilizes 2,4,6-trifluorobenzaldehyde .[4] The 4-position fluorine is activated for nucleophilic attack because it is para to the electron-withdrawing aldehyde group.[1][2][4]
-
Mechanism: The aldehyde group stabilizes the Meisenheimer complex intermediate primarily at the para position.[4] The ortho positions (2,6) are also activated but are sterically hindered and less electronically favored for substitution compared to the para position in this specific motif.[4]
-
Risk: Competitive substitution at the 2-position is possible if reaction temperature is uncontrolled.[1][2][4]
Visualization: Synthetic Pathways
Figure 1: Comparison of O-Alkylation (preferred) and SnAr synthetic routes.
Reactivity & Transformations[2][7]
The chemical behavior of 4-Ethoxy-2,6-difluorobenzaldehyde is dominated by the aldehyde functionality , which is exceptionally electrophilic due to the inductive effect of the two ortho-fluorine atoms.[1][2][4]
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malonic acid, ethyl cyanoacetate) to form cinnamic acid derivatives.[4]
-
Utility: Synthesis of fluorinated styrenes or cinnamic acids for polymer chemistry.[2][4]
-
Condition: Piperidine/Acetic acid catalyst, reflux in toluene.[4]
Reductive Amination
Reacts with primary amines to form Schiff bases (imines), which are then reduced to secondary amines.[4]
-
Utility: Key step in synthesizing FtsZ inhibitors (benzamide antibiotics).[4] The 2,6-difluoro motif prevents metabolic oxidation of the benzyl ring.[2][4]
-
Protocol: Aldehyde + Amine
Imine; Reduction via .[4]
Oxidation
Readily oxidized to 4-ethoxy-2,6-difluorobenzoic acid .[1][2][4]
-
Reagent: Sodium chlorite (
) / sulfamic acid (Pinnick oxidation).[4] -
Application: The resulting acid is a precursor for benzoylurea insecticides (e.g., Diflubenzuron analogs).[4]
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways from the central aldehyde node.[1][2]
Handling & Safety (MSDS Highlights)
While specific toxicological data for this exact CAS is limited, it shares the hazard profile of fluorinated benzaldehydes.[4]
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon air exposure.[4]
References
-
PubChem . (2025).[4][8] 2,6-Difluorobenzaldehyde derivatives and bioactivity. National Library of Medicine.[4] Retrieved January 29, 2026, from [Link][4]
-
Haydon, D. J., et al. (2008).[4] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[4] Science, 321(5896), 1673-1675.[4] (Contextual reference for 2,6-difluorobenzamide antibacterial mechanism).
Sources
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- 2. Pharmaceutical and chemical intermediates,CAS#: 5392-12-1,2-甲氧基-1-萘醛,2-METHOXY-1-NAPHTHALDEHYDE [en.chemfish.com]
- 3. 21096 | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 4-Chloro-2,6-difluorobenzaldehyde | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]
